molecular formula C13H26O2 B156726 Undecyl acetate CAS No. 1731-81-3

Undecyl acetate

Cat. No.: B156726
CAS No.: 1731-81-3
M. Wt: 214.34 g/mol
InChI Key: CKQGCFFDQIFZFA-UHFFFAOYSA-N
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Description

Undecyl acetate, also known as acetic acid undecyl ester, is an organic compound with the molecular formula C₁₃H₂₆O₂. It is an ester formed from undecanol and acetic acid. This compound is known for its pleasant fruity odor and is commonly used in the fragrance and flavor industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Undecyl acetate can be synthesized through the esterification reaction between undecanol and acetic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid. The general reaction is as follows:

C₁₁H₂₃OH+CH₃COOHC₁₃H₂₆O₂+H₂O\text{C₁₁H₂₃OH} + \text{CH₃COOH} \rightarrow \text{C₁₃H₂₆O₂} + \text{H₂O} C₁₁H₂₃OH+CH₃COOH→C₁₃H₂₆O₂+H₂O

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to maintain optimal reaction conditions and improve yield. The process may include steps such as distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Undecyl acetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to undecanol and acetic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

    Reduction: Although less common, this compound can be reduced to undecanol under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

    Hydrolysis: Undecanol and acetic acid.

    Transesterification: A different ester and alcohol.

    Reduction: Undecanol.

Scientific Research Applications

Undecyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in studies involving pheromones and insect behavior.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of undecyl acetate involves its interaction with specific molecular targets. In biological systems, it can act as a pheromone, influencing the behavior of insects. The ester group in this compound can undergo hydrolysis, releasing undecanol and acetic acid, which may exert antimicrobial effects by disrupting microbial cell membranes.

Comparison with Similar Compounds

    Decyl acetate: Similar in structure but with one less carbon atom in the alkyl chain.

    Dodecyl acetate: Similar in structure but with one more carbon atom in the alkyl chain.

    Hexyl acetate: A shorter-chain ester with different physical and chemical properties.

Uniqueness of Undecyl Acetate: this compound’s unique combination of chain length and ester functionality gives it distinct properties, such as its specific odor profile and reactivity. Its intermediate chain length makes it versatile for various applications in fragrance, flavor, and industrial chemistry.

Properties

IUPAC Name

undecyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQGCFFDQIFZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169523
Record name Undecyl acetate
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Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1731-81-3
Record name Undecyl acetate
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Record name Undecyl acetate
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Record name 1-Undecanol, acetate
Source DTP/NCI
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Record name Undecyl acetate
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Record name Undecyl acetate
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Record name UNDECYL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of Undecyl acetate?

A1: this compound [, , ] plays a crucial role as an intermediate in the bacterial degradation pathway of methyl ketones like 2-tridecanone. Specifically, Pseudomonas cepacia, Pseudomonas aeruginosa, and Pseudomonas multivorans utilize this pathway to break down 2-tridecanone for carbon and energy. [, , ] This pathway involves the oxidation of 2-tridecanone to this compound, highlighting the compound's importance in microbial metabolism. [, , ]

Q2: How is this compound produced by bacteria?

A2: Research suggests that Pseudomonas cepacia and Nocardia sp. can convert 2-tridecanone to this compound. [] While the exact mechanism is still under investigation, studies point towards a subterminal oxidation pathway being responsible for the initial attack on the methyl ketone. [] This pathway leads to the formation of this compound, which is then further metabolized by the bacteria. []

Q3: Is the production of this compound in bacteria dependent on specific growth conditions?

A3: Yes, the production of this compound esterase, the enzyme responsible for hydrolyzing this compound, is inducible and influenced by the carbon source provided to the bacteria. Studies on Pseudomonas cepacia revealed that growth on 2-tridecanone, 2-tridecanol, this compound, and to a lesser extent, 1-undecanol, led to the induction of this enzyme. [] This suggests that the bacteria can modulate the production of this enzyme based on the available substrate, highlighting a potential regulatory mechanism for this compound metabolism.

Q4: What is known about the enzyme responsible for this compound hydrolysis?

A4: Pseudomonas cepacia grown on 2-tridecanone produces an this compound esterase. [] This enzyme exhibits a strong affinity for this compound, with a Km of 2.3 × 10−2 M. [] It's classified as a carboxylesterase (B-esterase) and demonstrates activity towards both aliphatic and aromatic acetate esters. [] Interestingly, this enzyme appears to exist as two isoenzymes with the same molecular weight but different charges, suggesting subtle variations in their structures. []

Q5: Is the this compound esterase specific to this compound?

A5: While this compound esterase shows the highest reaction rate with this compound, it's not strictly specific to this substrate. The enzyme also hydrolyzes other aliphatic and aromatic acetate esters, although at lower rates when compared to this compound. [] This broader substrate range suggests a degree of flexibility in the enzyme's active site.

Q6: Beyond its role in bacterial metabolism, are there other applications of this compound?

A6: this compound is identified as a potential repellent against the turnip fly (Delia floralis). [] Although further research is needed to confirm its efficacy in field conditions. Additionally, this compound is found in the root extract of Cochlospermum tinctorium, a plant recognized for its potential antimicrobial properties. []

Q7: What are the chemical properties of this compound?

A7: Although specific spectroscopic data for this compound isn't provided within the provided research excerpts, its molecular formula is C13H26O2. Information on its synthesis through the reaction of undecyl halide with 14C-labeled sodium acetate is available, highlighting a key step in its production. []

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